molecular formula C4H3N3O3 B1418171 5-Nitro-1H-imidazole-4-carbaldehyde CAS No. 81246-34-6

5-Nitro-1H-imidazole-4-carbaldehyde

Cat. No.: B1418171
CAS No.: 81246-34-6
M. Wt: 141.09 g/mol
InChI Key: HVGCOWLYQUZAIM-UHFFFAOYSA-N
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Description

5-Nitro-1H-imidazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C4H3N3O3. It is characterized by the presence of a nitro group at the 5-position and an aldehyde group at the 4-position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1H-imidazole-4-carbaldehyde typically involves the nitration of imidazole derivatives. One common method includes the reaction of 4-bromo-1H-imidazole with a nitrating agent under controlled conditions . Another approach involves the use of 4-imidazolecarboxaldehyde as a starting material, which undergoes nitration to introduce the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of strong acids and nitrating agents, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Nitro-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an antimicrobial agent.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-1H-imidazole-4-carbaldehyde involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their function .

Comparison with Similar Compounds

Uniqueness: 5-Nitro-1H-imidazole-4-carbaldehyde is unique due to the presence of both nitro and aldehyde groups on the imidazole ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

5-nitro-1H-imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O3/c8-1-3-4(7(9)10)6-2-5-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGCOWLYQUZAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342160
Record name 5-Nitro-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81246-34-6
Record name 5-Nitro-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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